molecular formula C17H19N3O2 B3018471 N-(2,3-Dihydro-1-benzofuran-5-ylmethyl)-N-(1-ethylpyrazol-4-yl)prop-2-enamide CAS No. 2411219-46-8

N-(2,3-Dihydro-1-benzofuran-5-ylmethyl)-N-(1-ethylpyrazol-4-yl)prop-2-enamide

Cat. No. B3018471
CAS RN: 2411219-46-8
M. Wt: 297.358
InChI Key: XHGWLZVCLNNSQG-UHFFFAOYSA-N
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Description

N-(2,3-Dihydro-1-benzofuran-5-ylmethyl)-N-(1-ethylpyrazol-4-yl)prop-2-enamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. It is a synthetic compound that has been synthesized using a specific method and has been studied for its mechanism of action, biochemical and physiological effects, advantages, and limitations for lab experiments, and future directions for research.

Mechanism of Action

The exact mechanism of action of N-(2,3-Dihydro-1-benzofuran-5-ylmethyl)-N-(1-ethylpyrazol-4-yl)prop-2-enamide is not fully understood, but it is believed to act by inhibiting the activity of certain enzymes and receptors in the body. It has been shown to inhibit the activity of COX-2, an enzyme involved in the inflammatory response, and to activate certain receptors in the brain that are involved in pain perception and neuroprotection.
Biochemical and Physiological Effects:
N-(2,3-Dihydro-1-benzofuran-5-ylmethyl)-N-(1-ethylpyrazol-4-yl)prop-2-enamide has been shown to have a number of biochemical and physiological effects in animal models. It has been shown to reduce inflammation and pain, protect against oxidative stress and neuronal damage, and improve cognitive function.

Advantages and Limitations for Lab Experiments

N-(2,3-Dihydro-1-benzofuran-5-ylmethyl)-N-(1-ethylpyrazol-4-yl)prop-2-enamide has a number of advantages for use in lab experiments. It is a synthetic compound that can be easily synthesized and purified, and it has been shown to have consistent and reproducible effects in animal models. However, there are also some limitations to its use in lab experiments, including the need for further studies to fully understand its mechanism of action and potential side effects.

Future Directions

There are a number of future directions for research on N-(2,3-Dihydro-1-benzofuran-5-ylmethyl)-N-(1-ethylpyrazol-4-yl)prop-2-enamide. These include further studies on its mechanism of action and potential side effects, as well as studies on its potential applications in the treatment of various diseases and conditions. Additionally, there is a need for studies on the optimal dosage and administration of the compound, as well as studies on its potential interactions with other drugs and compounds.

Synthesis Methods

The synthesis of N-(2,3-Dihydro-1-benzofuran-5-ylmethyl)-N-(1-ethylpyrazol-4-yl)prop-2-enamide involves the reaction of 2,3-dihydrobenzofuran-5-carbaldehyde with ethyl-4-bromopyrazole-5-carboxylate, followed by the reaction of the resulting compound with prop-2-yn-1-amine. This reaction yields the desired compound, which is then purified using standard methods.

Scientific Research Applications

N-(2,3-Dihydro-1-benzofuran-5-ylmethyl)-N-(1-ethylpyrazol-4-yl)prop-2-enamide has been studied for its potential applications in various scientific fields. It has been shown to have anti-inflammatory, analgesic, and neuroprotective effects in animal models, making it a promising candidate for the treatment of various diseases and conditions.

properties

IUPAC Name

N-(2,3-dihydro-1-benzofuran-5-ylmethyl)-N-(1-ethylpyrazol-4-yl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N3O2/c1-3-17(21)20(15-10-18-19(4-2)12-15)11-13-5-6-16-14(9-13)7-8-22-16/h3,5-6,9-10,12H,1,4,7-8,11H2,2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XHGWLZVCLNNSQG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C(C=N1)N(CC2=CC3=C(C=C2)OCC3)C(=O)C=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2,3-Dihydro-1-benzofuran-5-ylmethyl)-N-(1-ethylpyrazol-4-yl)prop-2-enamide

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